molecular formula C10H10F3N B13053294 Cyclopropyl(2,3,4-trifluorophenyl)methanamine

Cyclopropyl(2,3,4-trifluorophenyl)methanamine

Cat. No.: B13053294
M. Wt: 201.19 g/mol
InChI Key: WZIMAMXBNZIPPH-UHFFFAOYSA-N
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Description

Cyclopropyl(2,3,4-trifluorophenyl)methanamine is a chemical compound with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol It is characterized by the presence of a cyclopropyl group attached to a trifluorophenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2,3,4-trifluorophenyl)methanamine typically involves the reaction of cyclopropylamine with 2,3,4-trifluorobenzaldehyde under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,3,4-trifluorophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(2,3,4-trifluorophenyl)methanone, while reduction may produce cyclopropyl(2,3,4-trifluorophenyl)methanol .

Scientific Research Applications

Cyclopropyl(2,3,4-trifluorophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(2,3,4-trifluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclopropyl(2,3,4-trifluorophenyl)methanamine can be compared with other similar compounds such as:

  • Cyclopropyl(3,4,5-trifluorophenyl)methanamine
  • Cyclopropyl(2,3,5-trifluorophenyl)methanamine
  • Cyclopropyl(2,4,5-trifluorophenyl)methanamine

These compounds share structural similarities but differ in the position of the fluorine atoms on the phenyl ring. The unique arrangement of fluorine atoms in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

cyclopropyl-(2,3,4-trifluorophenyl)methanamine

InChI

InChI=1S/C10H10F3N/c11-7-4-3-6(8(12)9(7)13)10(14)5-1-2-5/h3-5,10H,1-2,14H2

InChI Key

WZIMAMXBNZIPPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C(=C(C=C2)F)F)F)N

Origin of Product

United States

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